molecular formula C9H18ClF3N2O2 B2557735 tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride CAS No. 2361644-97-3

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride

Cat. No.: B2557735
CAS No.: 2361644-97-3
M. Wt: 278.7
InChI Key: MXFGRSICTFZQGK-UHFFFAOYSA-N
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Description

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride is a chemical compound with the molecular formula C10H20ClF3N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with 1-amino-4,4,4-trifluorobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate
  • tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrobromide
  • tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydroiodide

Uniqueness

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2.ClH/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12;/h6H,4-5,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGRSICTFZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-97-3
Record name tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
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